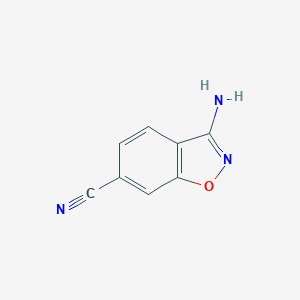

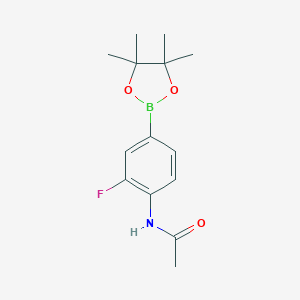

N-(2-Fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétamide

Vue d'ensemble

Description

“N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential applications . It is a colorless to yellow liquid or semi-solid or solid .

Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified using FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The crystal structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 529.3±50.0 °C and a predicted density of 1.22±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 13.34±0.70 .Applications De Recherche Scientifique

Synthèse organique

Ce composé est un intermédiaire précieux en synthèse organique, en particulier dans les réactions de couplage carbone-carbone. Son groupe ester boronique est essentiel dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées pour former des composés biaryles . La présence de fluor renforce l’électrophilie du composé, ce qui en fait un partenaire réactif dans ces couplages.

Conception et découverte de médicaments

En raison de ses caractéristiques structurales, ce composé peut être utilisé dans la conception d’inhibiteurs de FLAP. Les régulateurs de FLAP (protéine d’activation de la 5-lipoxygenase) sont importants dans le contrôle des réponses inflammatoires, et donc, ce composé a des applications potentielles dans la création de nouveaux médicaments anti-inflammatoires .

Cristallographie

La structure cristalline bien définie du composé le rend approprié pour des études de cristallographie aux rayons X. Les chercheurs peuvent l’utiliser pour comprendre les conformations et les interactions moléculaires, ce qui est crucial dans des domaines comme la minéralogie et la science des matériaux .

Études de la théorie de la fonctionnelle de la densité (DFT)

Le composé est utilisé dans les études DFT pour calculer les structures moléculaires et les comparer aux valeurs expérimentales. Cela aide à comprendre le potentiel électrostatique et les orbitales moléculaires frontières, qui sont importants pour prédire la réactivité et la stabilité .

Thérapie de capture neutronique du bore (BNCT)

En tant que dérivé d’acide boronique, ce composé a des applications potentielles en BNCT, une méthode de traitement du cancer qui cible les cellules tumorales au niveau moléculaire. Sa teneur en bore le rend approprié pour la capture des neutrons et la destruction des cellules cancéreuses .

Science des polymères

En science des polymères, le composé peut être utilisé pour créer des polymères de transport de médicaments à rétroaction. Ces polymères ont des applications dans les systèmes d’administration ciblée de médicaments, en particulier en thérapie anticancéreuse .

Orientations Futures

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or therapies.

Mécanisme D'action

Target of Action

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as 4-Acetamido-3-fluorophenylboronic acid, pinacol ester, is a boric acid derivative Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It is known that boronic acid pinacol ester compounds have unique structures that confer good biological activity and pharmacological effects . They are stable to water and air, making them important nucleophiles in the Suzuki reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have wide applications in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

It is known that fluorine-containing compounds, like this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon .

Result of Action

Boronic acid pinacol ester compounds are known for their significant role in various chemical reactions and their wide applications in medical treatments, including cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that boronic acid pinacol ester compounds are stable to water and air . .

Analyse Biochimique

Biochemical Properties

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions due to its unique structure and reactivity. This compound interacts with several enzymes and proteins, including those involved in the Suzuki-Miyaura coupling reaction. The boronic acid moiety of the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . Additionally, the fluorine atom enhances the compound’s stability and biological activity, contributing to its effectiveness in biochemical applications .

Cellular Effects

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, leading to changes in cellular behavior . For example, it has been used in cancer research to inhibit specific enzymes involved in tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with biomolecules through the boronic acid moiety. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways, contributing to the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures .

Dosage Effects in Animal Models

The effects of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are important considerations for the compound’s use in therapeutic applications and drug development .

Metabolic Pathways

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Subcellular Localization

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles or cellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

Propriétés

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXRFQDZUWQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620180 | |

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-27-7 | |

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)